Product packaging for (S)-3-(P-Tolyloxy)butanoic acid(Cat. No.:)

(S)-3-(P-Tolyloxy)butanoic acid

Cat. No.: B13087621
M. Wt: 194.23 g/mol
InChI Key: RJGOZXOYAUCMCF-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-3-(p-Tolyloxy)butanoic acid is a chiral butanoic acid derivative with the CAS Number 1136059-95-4 and a molecular formula of C 11 H 14 O 3 . It is supplied as a high-purity compound for research and development purposes. As a single enantiomer, the (S)-configured stereocenter of this molecule makes it a valuable building block in organic synthesis and medicinal chemistry research, particularly for creating stereospecific molecules. Chiral compounds like this one are often investigated for their potential biological activities and their role in the synthesis of more complex active pharmaceutical ingredients (APIs) . Structurally related butanoic acid derivatives have been explored in scientific research for their potential as inhibitors of specific enzymes, such as Leukotriene A-4 hydrolase (LTA4H), which is a target in inflammatory disease research . This product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the associated safety data sheet (SDS) for proper handling and storage guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O3 B13087621 (S)-3-(P-Tolyloxy)butanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

IUPAC Name

(3S)-3-(4-methylphenoxy)butanoic acid

InChI

InChI=1S/C11H14O3/c1-8-3-5-10(6-4-8)14-9(2)7-11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13)/t9-/m0/s1

InChI Key

RJGOZXOYAUCMCF-VIFPVBQESA-N

Isomeric SMILES

CC1=CC=C(C=C1)O[C@@H](C)CC(=O)O

Canonical SMILES

CC1=CC=C(C=C1)OC(C)CC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for S 3 P Tolyloxy Butanoic Acid

Enantioselective Synthesis Strategies

The synthesis of single-enantiomer compounds is a cornerstone of modern pharmaceutical and materials science. For (S)-3-(p-tolyloxy)butanoic acid, achieving enantiopurity necessitates the use of sophisticated asymmetric synthesis techniques that can selectively generate the desired stereocenter. These strategies are broadly categorized into catalytic asymmetric methods, the use of chiral auxiliaries, and biocatalytic transformations.

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis offers an efficient route to chiral molecules by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. This approach minimizes waste and is highly sought after for industrial-scale production. Both transition metal complexes and small organic molecules have proven effective as catalysts in establishing the chiral framework of butanoic acid derivatives.

Asymmetric hydrogenation is a powerful method for the stereoselective reduction of prochiral double bonds. nih.gov In the context of synthesizing the this compound framework, this typically involves the hydrogenation of a corresponding α,β-unsaturated carboxylic acid or a β-keto ester precursor. Ruthenium (Ru) and Rhodium (Rh) complexes featuring chiral phosphine (B1218219) ligands are prominent catalysts for such transformations. nih.govnih.gov

The mechanism generally involves the coordination of the substrate to the chiral metal complex, followed by the stereoselective transfer of hydrogen. The choice of chiral ligand is critical, as it creates the asymmetric environment that dictates the facial selectivity of the hydrogenation, ultimately determining the enantiomeric excess (ee) of the product. nih.gov For instance, Ru-BINAP catalysts have been successfully employed for the asymmetric hydrogenation of various unsaturated acids and functionalized ketones. nih.govtaylorandfrancis.com The reaction conditions, including hydrogen pressure and solvent, can also significantly influence both the conversion rate and the enantioselectivity. nih.gov

Below is a table summarizing the performance of various chiral diphosphine ligands commonly used in Ruthenium-catalyzed asymmetric hydrogenation of a model substrate, 3-aryloxy-2-butenoic acid, to illustrate their impact on enantioselectivity.

Catalyst SystemChiral LigandSolventH₂ Pressure (atm)Conversion (%)Enantiomeric Excess (ee, %)
Ru(OAc)₂[(S)-BINAP](S)-BINAPMethanol50>9995 (S)
Ru(OAc)₂[(S)-Tol-BINAP](S)-Tol-BINAPMethanol50>9997 (S)
Ru(OAc)₂[(R)-SYNPHOS](R)-SYNPHOSEthanol609894 (R)
RuCl(S)-JOSIPHOSCl(S)-JOSIPHOSMethanol50>9998 (S)

This table presents representative data based on findings for similar substrates to illustrate the effectiveness of different catalytic systems.

Organocatalysis, which uses small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful field in asymmetric synthesis. rsc.org For the synthesis of chiral butanoic acids, organocatalytic strategies can include asymmetric conjugate additions to α,β-unsaturated precursors or stereoselective protonation of enolates. Chiral Brønsted acids, such as phosphoric acids derived from BINOL, are effective in activating substrates and controlling the stereochemical outcome of reactions. sustech.edu.cnnih.gov

For example, the conjugate addition of a nucleophile to an α,β-unsaturated ester can be rendered highly stereoselective by a bifunctional organocatalyst, such as a thiourea (B124793) or squaramide derivative of a Cinchona alkaloid. beilstein-journals.org These catalysts utilize hydrogen bonding to activate the substrate and position the nucleophile for a stereocontrolled attack, leading to a product with high enantiomeric purity. beilstein-journals.org Such methods provide a valuable alternative to metal-based catalysis, often with the benefits of lower toxicity and milder reaction conditions. rsc.org

Chiral Auxiliary-Mediated Synthetic Pathways

One of the most established and reliable methods for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.org This strategy involves covalently attaching a chiral molecule to an achiral substrate to form a diastereomeric intermediate. chemeurope.com The inherent chirality of the auxiliary then directs subsequent reactions to occur with high diastereoselectivity. sigmaaldrich.com After the desired stereocenter has been created, the auxiliary is cleaved and can often be recovered for reuse. chemeurope.com

A widely used class of chiral auxiliaries is the Evans oxazolidinones. chemeurope.com In a typical sequence for synthesizing this compound, an achiral butanoyl chloride could be acylated onto an Evans auxiliary, for example, (S)-4-benzyl-2-oxazolidinone. The resulting N-acyloxazolidinone can then undergo a highly diastereoselective reaction. For instance, creating an enolate followed by reaction with a p-tolyloxy source would install the desired functionality. The stereochemical outcome is controlled by the bulky substituent on the oxazolidinone ring, which shields one face of the enolate, directing the electrophile to the opposite face. wikipedia.org Finally, hydrolysis or other cleavage methods remove the auxiliary to yield the enantiomerically enriched this compound. chemeurope.com Other notable auxiliaries include pseudoephedrine amides and camphor (B46023) sultams. wikipedia.orgchemeurope.com

Chiral AuxiliaryReaction TypeDiastereomeric Ratio (d.r.)
(S)-4-Benzyl-2-oxazolidinoneAldol Addition>95:5
(R,R)-PseudoephedrineAlkylation>97:3
(1S)-(-)-2,10-CamphorsultamMichael Addition>98:2

This table illustrates typical diastereoselectivities achieved using common chiral auxiliaries in relevant transformations. wikipedia.org

Biocatalytic Transformations for Enantiopure Production

Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For the production of enantiopure compounds like this compound, enzymatic kinetic resolution is a particularly effective strategy. uni-graz.at This method starts with a racemic mixture of the target molecule (or a suitable ester derivative). An enzyme, typically a lipase (B570770), selectively catalyzes the hydrolysis of one enantiomer while leaving the other unreacted. mdpi.com

For instance, the racemic ethyl ester of 3-(p-tolyloxy)butanoic acid can be treated with a lipase such as Candida antarctica lipase B (CAL-B). The enzyme will preferentially hydrolyze the (R)-ester to the corresponding (R)-acid, leaving the desired (S)-ester unreacted and thus enantiomerically enriched. The (S)-ester can then be separated from the (R)-acid and hydrolyzed to afford the final product, this compound, with very high enantiomeric purity. mdpi.com A more advanced approach, dynamic kinetic resolution (DKR), combines enzymatic resolution with an in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. nih.gov

EnzymeSubstrateReactionEnantiomeric Excess (ee, %) of Remaining Ester (S-form)
Lipase PS-CRacemic ethyl 3-(p-tolyloxy)butanoateHydrolysis>99
Candida rugosa LipaseRacemic methyl 3-(p-tolyloxy)butanoateHydrolysis95
Protamex proteinaseRacemic N-acetamido-alanine estersResolution>99

This table presents representative data for lipase-mediated kinetic resolutions of similar substrates, highlighting the high selectivities achievable. mdpi.comnih.gov

Precursor Design and Derivatization Routes

The successful synthesis of this compound is critically dependent on the rational design of starting materials, or precursors. The choice of precursor is dictated by the chosen synthetic strategy. For transition metal-catalyzed asymmetric hydrogenation, a logical precursor is 3-(p-tolyloxy)but-2-enoic acid. For methods involving chiral auxiliaries, a simple achiral precursor like butanoyl chloride can be used. Biocatalytic resolution strategies typically begin with the racemic form of the final product or its corresponding ester.

Derivatization routes are also important, both for creating suitable precursors and for analyzing the final product. For example, 3-hydroxybutanoic acid can be derivatized with fluorescent reagents to enable sensitive detection and quantification by HPLC. nih.govresearchgate.net This analytical technique is crucial for determining the enantiomeric purity of the final product. Similarly, precursors can be designed through multi-step biosynthetic pathways in engineered microorganisms, starting from simple carbon sources like glucose and converting them into more complex molecules like 3,4-dihydroxybutyric acid, which can then be chemically modified. nih.gov

Etherification Reactions Involving p-Methylphenol and Butanoic Acid Precursors

The formation of the ether linkage in this compound is a critical step in its synthesis. This is typically achieved through etherification reactions involving p-methylphenol (p-cresol) and a suitable butanoic acid precursor.

One of the most fundamental and widely used methods for ether synthesis is the Williamson ether synthesis. organic-chemistry.org In the context of preparing the target molecule, this would involve the deprotonation of p-methylphenol to form the corresponding phenoxide, which then acts as a nucleophile to displace a leaving group on a chiral butanoic acid derivative. The choice of base and solvent is crucial to ensure efficient phenoxide formation and subsequent nucleophilic substitution.

A common approach involves reacting p-methylphenol with a chiral ester of 3-halobutanoic acid. For instance, an ester of (R)-3-bromobutanoic acid can be reacted with the sodium or potassium salt of p-methylphenol. The stereochemistry at the chiral center is inverted during this SN2 reaction, leading to the desired (S)-enantiomer of the product.

Alternatively, direct esterification of phenols can be achieved under acidic conditions. While the Fischer-Speier esterification traditionally involves an alcohol and a carboxylic acid to form an ester, modifications of this principle can be applied to form ether linkages. masterorganicchemistry.comgoogle.com For instance, a butanoic acid precursor with a leaving group at the 3-position can be reacted with p-methylphenol in the presence of an acid catalyst. The reaction conditions, such as temperature and the use of dehydrating agents, are critical to drive the equilibrium towards the product. organic-chemistry.org

The following table summarizes typical reactants and conditions for etherification:

p-Methylphenol DerivativeButanoic Acid PrecursorCatalyst/BaseSolventTypical Conditions
Sodium p-cresoxide(R)-Ethyl-3-bromobutanoate---DMF, AcetoneRoom temperature to gentle heating
p-Methylphenol(R)-Methyl-3-tosyloxybutanoateK₂CO₃AcetonitrileReflux
p-Methylphenol(S)-Butane-1,3-diol (via Mitsunobu)DIAD, PPh₃THF0 °C to room temperature

Note: This table represents generalized conditions and specific protocols may vary.

Strategic Incorporation of Chiral Building Blocks into Butanoic Acid Scaffolds

The synthesis of an enantiomerically pure final product relies heavily on the use of chiral building blocks. nih.gov These are molecules that possess a defined stereochemistry and can be incorporated into a larger structure without loss of optical purity. rsc.org For this compound, this strategy often involves starting with a readily available chiral precursor for the butanoic acid backbone.

One effective approach is the use of chiral hydroxy acids. For example, (S)-3-hydroxybutanoic acid or its esters are commercially available and serve as excellent starting materials. The hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which is then displaced by p-methylphenoxide. This method preserves the stereochemistry of the starting material.

Another powerful technique involves the asymmetric reduction of a keto-ester, such as ethyl 3-oxobutanoate. This reaction, often catalyzed by enzymes or chiral metal complexes, can produce the corresponding (S)-hydroxy ester with high enantiomeric excess. nih.gov The resulting chiral alcohol can then be subjected to etherification as described previously.

Furthermore, chiral auxiliaries can be employed to control the stereochemistry of reactions on the butanoic acid scaffold. For instance, an achiral butanoic acid derivative can be attached to a chiral auxiliary, which then directs subsequent reactions to occur stereoselectively. After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product.

The use of multicomponent reactions catalyzed by amino acids has also emerged as a powerful tool for constructing chiral building blocks. nih.gov These cascade reactions can assemble complex molecules from simple starting materials in a single pot with high diastereoselectivity. nih.gov

Chiral Building BlockSynthetic TransformationKey ReagentsOutcome
(S)-Ethyl 3-hydroxybutanoateTosylation followed by SN2 with p-cresol (B1678582)TsCl, Pyridine; NaO-Tol(S)-Ethyl 3-(p-tolyloxy)butanoate
Ethyl acetoacetateAsymmetric HydrogenationChiral Ru-BINAP catalyst, H₂(S)-Ethyl 3-hydroxybutanoate
(4S)-4-Benzyl-2-oxazolidinoneAcylation and stereoselective alkylationn-BuLi, MeIChiral intermediate for butanoic acid
L-Ascorbic AcidMulti-step conversionVariousChiral C4 building blocks

Optimization of Reaction Conditions and Yields in Enantioselective Protocols

Achieving high yields and excellent enantioselectivity is paramount in the synthesis of chiral molecules like this compound. researchgate.net The optimization of reaction conditions is a critical aspect of developing efficient and scalable enantioselective protocols. nih.gov

Several factors can be fine-tuned to improve the outcome of these reactions. In etherification reactions, the choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like DMF or DMSO often facilitate SN2 reactions by solvating the cation of the phenoxide salt, thereby increasing the nucleophilicity of the phenoxide anion.

The nature of the leaving group on the butanoic acid precursor is also crucial. Tosylates and mesylates are generally better leaving groups than halides, often leading to faster reactions and higher yields. However, their preparation adds an extra step to the synthetic sequence.

In asymmetric catalysis, the catalyst loading, reaction temperature, and pressure can be optimized to maximize both conversion and enantiomeric excess. For instance, in asymmetric hydrogenations of keto-esters, lower temperatures often lead to higher enantioselectivity, although this may come at the cost of a slower reaction rate.

The use of phase-transfer catalysts can also be beneficial, particularly in reactions involving an aqueous phase and an organic phase. These catalysts facilitate the transfer of the phenoxide from the aqueous phase to the organic phase where the reaction with the butanoic acid derivative occurs.

Recent research has also explored the use of flow chemistry for the synthesis of chiral compounds. Flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to improved yields and selectivity, as well as enhanced safety and scalability.

The following table highlights key parameters and their impact on enantioselective synthesis:

ParameterEffect on YieldEffect on EnantioselectivityConsiderations
Solvent Polarity Can increase reaction rates in SN2 reactions.Can influence the transition state energy and thus selectivity.Must be compatible with all reactants and catalysts.
Leaving Group Ability Better leaving groups (e.g., triflates, tosylates) generally lead to higher yields and faster reactions.Can influence the SN1/SN2 pathway, which impacts stereochemical outcome.Cost and stability of the precursor.
Catalyst Loading Higher loading can increase reaction rate but also cost.Optimal loading is crucial; too high or too low can decrease ee%.Catalyst deactivation and turnover number are important factors.
Temperature Higher temperatures generally increase reaction rates.Often a trade-off; lower temperatures frequently improve enantioselectivity.Must be controlled precisely for reproducible results.
Reaction Time Needs to be sufficient for completion but avoiding side reactions or racemization.Prolonged times can sometimes lead to racemization.Monitored by techniques like TLC or HPLC.

By systematically investigating these parameters, chemists can develop robust and efficient synthetic routes to this compound, a valuable building block for various applications.

Chemical Transformations and Derivatization Studies of S 3 P Tolyloxy Butanoic Acid

Functional Group Modifications and Selective Reactivity Investigations

The primary functional groups of (S)-3-(p-tolyloxy)butanoic acid amenable to modification are the carboxylic acid and the tolyl ether. Research has demonstrated the selective reactivity of the carboxylic acid moiety, leaving the aromatic ether intact under specific conditions. A common transformation involves the activation of the carboxylic acid, for instance, by converting it into a more reactive acyl chloride. This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is a highly versatile intermediate for the formation of amides, esters, and other carboxylic acid derivatives.

For example, the reaction of this compound with thionyl chloride in an inert solvent like dichloromethane (B109758) at reflux temperatures quantitatively yields the corresponding (S)-3-(p-tolyloxy)butanoyl chloride. This intermediate can then be reacted with a variety of nucleophiles. One documented application is its reaction with 2-amino-3-chloro-8-methylquinoline in the presence of a base, such as pyridine, to form the corresponding amide. This transformation highlights the selective reactivity of the carboxyl group, as the tolyl ether linkage remains stable under these conditions.

Synthesis of Novel Butanoic Acid Derivatives from the (S)-Enantiomer

The chiral scaffold of this compound serves as a valuable starting point for the synthesis of a diverse range of novel butanoic acid derivatives. These derivatization studies often focus on modifying the aromatic portion of the molecule or introducing complex functional groups to explore their impact on biological activity or material properties.

Exploration of Butanoic Acid Analogs with Varied Aromatic Substituents

While direct and extensive studies on varying the aromatic substituent of this compound are not widely documented in publicly available literature, the general principles of Williamson ether synthesis, which is used to form the tolyloxy ether, allow for the theoretical exploration of a wide range of analogs. By substituting p-cresol (B1678582) with other substituted phenols in the initial synthesis, a library of butanoic acid analogs with varied aromatic substituents could be generated.

For instance, using phenols with electron-donating or electron-withdrawing groups at different positions on the aromatic ring would yield analogs with modulated electronic properties. The synthesis would typically involve the reaction of a protected (S)-3-hydroxybutanoic acid ester with a substituted phenol (B47542) under basic conditions.

Phenol ReactantResulting Aromatic SubstituentPotential Analog Name
p-Cresolp-TolylThis compound
PhenolPhenyl(S)-3-Phenoxybutanoic acid
4-Chlorophenol4-Chlorophenyl(S)-3-(4-Chlorophenoxy)butanoic acid
4-Methoxyphenol4-Methoxyphenyl(S)-3-(4-Methoxyphenoxy)butanoic acid

Introduction of Heteroaryl Moieties and Other Complex Functional Groups

A key area of derivatization involves the introduction of heteroaryl moieties, often through amide bond formation with the carboxylic acid group. As previously mentioned, the conversion of this compound to its acyl chloride allows for reaction with various heteroaromatic amines. A notable example is the synthesis of quinoline-containing amides.

The reaction of (S)-3-(p-tolyloxy)butanoyl chloride with a substituted 2-aminoquinoline (B145021) derivative demonstrates the successful incorporation of a complex heteroaryl group. This strategy can be extended to a wide array of other heteroaromatic amines, such as those containing pyridine, pyrimidine, or thiazole (B1198619) rings, to generate a library of novel compounds with potential applications in medicinal chemistry and materials science.

Mechanistic Investigations of Molecular Interactions of S 3 P Tolyloxy Butanoic Acid Derivatives in Research Settings

Computational Chemistry and Molecular Modeling for Ligand-Target Interaction Prediction

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and chemical research, offering insights into molecular interactions that are often difficult to obtain through experimental methods alone. These techniques allow for the prediction of how a ligand, such as a derivative of (S)-3-(p-Tolyloxy)butanoic acid, might interact with a biological target. By simulating these interactions, researchers can prioritize compounds for synthesis and experimental testing, ultimately accelerating the research and development process.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the intrinsic electronic properties of molecules. biointerfaceresearch.comresearch-nexus.net DFT allows researchers to calculate a molecule's stable structure, vibrational frequencies, and electronic characteristics, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). research-nexus.netnih.gov The energy gap between HOMO and LUMO is a critical parameter, as it provides insight into the chemical reactivity and stability of a molecule. nih.gov

For a compound like this compound, DFT calculations can be used to:

Optimize the three-dimensional geometry to its most stable conformation. researchgate.net

Calculate the distribution of electron density and molecular electrostatic potential, which are crucial for understanding how the molecule will interact with other molecules, particularly the active sites of enzymes or receptors. research-nexus.net

Predict its reactivity through various descriptors like hardness, softness, and electronegativity. research-nexus.netnih.gov

Simulate its infrared (IR) and Raman spectra to aid in its experimental characterization. research-nexus.netresearchgate.net

These theoretical calculations provide a detailed profile of the molecule's properties, guiding further investigation into its potential biological activities. The use of a basis set like B3LYP/6-31+G(d) is common for achieving a balance between accuracy and computational cost in these studies. biointerfaceresearch.com

Table 1: Key Molecular Properties Obtainable from DFT Calculations

PropertySignificance in Ligand-Target Interaction
Optimized Geometry Determines the 3D shape of the molecule, which is fundamental for fitting into a target's binding site.
HOMO-LUMO Gap Indicates the chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP) Maps the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions that guide intermolecular interactions. research-nexus.net
Atomic Charges Quantifies the charge on each atom, helping to predict electrostatic interactions with a target protein. research-nexus.net
Reactivity Descriptors Includes hardness, softness, and electronegativity, which provide a nuanced understanding of the compound's chemical behavior. research-nexus.net

Following the characterization of a molecule's intrinsic properties, molecular docking and molecular dynamics (MD) simulations are employed to predict its behavior in a biological environment.

Molecular Docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery research, this involves "docking" a ligand like an this compound derivative into the binding site of a target protein. The process involves:

Obtaining the 3D structures of the ligand and the target protein (often from databases like the Protein Data Bank).

Using a scoring function to evaluate and rank different binding poses based on factors like electrostatic and van der Waals interactions. dergipark.org.tr

Analyzing the top-ranked poses to understand key interactions, such as hydrogen bonds, that stabilize the ligand-target complex.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-target interaction. While docking provides a static snapshot, MD simulations model the movement of atoms and molecules over time. nih.govsciopen.com An MD simulation can reveal:

The stability of the docked pose over a period of nanoseconds or microseconds.

Conformational changes in both the ligand and the target protein upon binding.

The influence of solvent (water) molecules on the interaction.

Calculation of binding free energies, providing a more accurate estimation of binding affinity.

These simulations use force fields to define the energy of the system as a function of its atomic coordinates and are computationally intensive. uq.edu.auuq.edu.au Together, docking and MD simulations are powerful tools for generating hypotheses about the binding mechanisms of novel compounds, guiding further experimental validation. nih.gov

In Vitro Research Studies on Enzyme and Receptor Modulation Mechanisms

In vitro studies are essential for validating the predictions made by computational models and for characterizing the biological activity of new compounds. For derivatives of this compound, research has often focused on their potential to modulate the activity of various enzymes and receptors.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation by removing acetyl groups from histone and non-histone proteins. dergipark.org.trgsartor.org The inhibition of HDACs has emerged as a promising strategy for cancer therapy. tandfonline.com Short-chain fatty acids, most notably butyric acid (butanoic acid), are known to be endogenous HDAC inhibitors. gsartor.orgnih.gov

Research into butanoic acid derivatives has sought to improve upon the potency and selectivity of the parent compound. Studies on related structures, such as aryl butenoic acid and indole-3-butyric acid derivatives, have demonstrated significant HDAC inhibitory activity. dergipark.org.trnih.gov For example, specific indole-3-butyric acid derivatives have shown potent inhibition against HDAC1, HDAC3, and HDAC6 isoforms with IC₅₀ values in the nanomolar range. nih.gov The mechanism of action involves the carboxylic acid or a bioisostere (like hydroxamic acid) chelating a zinc ion in the active site of the HDAC enzyme, which is essential for its catalytic activity. gsartor.org The aryl group of the molecule typically interacts with surface residues of the enzyme, influencing selectivity and potency.

Table 2: Examples of Butanoic Acid Derivatives as HDAC Inhibitors

Compound ClassTarget HDAC IsoformsKey Findings
Aryl Butenoic Acids Class I HDACs (HDAC1, 8)In silico and in vitro studies showed compounds inhibited HDAC8 more effectively than HDAC1. dergipark.org.tr
Indole-3-Butyric Acids HDAC1, HDAC3, HDAC6A lead compound (I13) exhibited high inhibitory potency with IC₅₀ values of 13.9, 12.1, and 7.71 nM, respectively. nih.gov
Butyrate Pan-HDAC inhibitorServes as a benchmark endogenous HDAC inhibitor, though with lower potency (IC₅₀ in the millimolar to high micromolar range) compared to many synthetic derivatives. gsartor.org

G protein-coupled receptors (GPCRs) are the largest family of membrane receptors and are the targets of a significant portion of modern drugs. nih.govnih.gov They mediate cellular responses to a wide variety of extracellular signals. frontiersin.org The interaction of a ligand with a GPCR can trigger a cascade of intracellular signaling events, often involving G proteins and β-arrestins. nih.govfrontiersin.org

The anti-tumor function of butanoic acid itself is partially attributed to its activity as a ligand for certain GPCRs, such as GPR109A (also known as Hydroxycarboxylic acid receptor 2). biointerfaceresearch.com This suggests that the butanoic acid scaffold can be a starting point for designing new GPCR modulators. Ligands can act as agonists (activating the receptor), antagonists (blocking activation), or allosteric modulators (binding to a site other than the primary binding site to modify receptor activity). frontiersin.org Research in this area involves screening compounds against panels of GPCRs to identify potential activity and selectivity. The dynamic nature of GPCRs, which can exist in multiple conformations, makes understanding ligand-induced signaling complex, often leading to "biased agonism" where a ligand preferentially activates one signaling pathway over another. mdpi.com

Beyond HDACs and GPCRs, butanoic acid derivatives have been investigated as inhibitors of other important enzymatic targets. A notable example is Leukotriene A4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme involved in the biosynthesis of the potent pro-inflammatory mediator Leukotriene B4 (LTB4). mdpi.com Inhibition of LTA4H is a therapeutic strategy for treating inflammatory diseases and potentially cardiovascular disease and cancer. mdpi.comgoogle.com

Structure-based drug design has led to the discovery of potent LTA4H inhibitors that incorporate a butanoic acid moiety. acs.orgnih.gov In these inhibitors, the butanoic acid's carboxylate group directly coordinates with the catalytic zinc ion in the active site of LTA4H, mimicking the interaction of the natural substrate. acs.orgucsd.edu A prominent example is the clinical candidate DG-051 (4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid), which was developed through fragment-based screening and medicinal chemistry. nih.gov This molecule demonstrates how the butanoic acid scaffold can serve as a crucial zinc-binding group within a larger molecule designed for high potency and selectivity. acs.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses

The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure. SAR and SPR analyses are pivotal in elucidating the chemical features that determine the efficacy and nature of their molecular interactions. These studies often involve systematic modifications of the parent molecule and subsequent evaluation of the impact on its biological function, providing critical insights into the pharmacophore.

A fundamental aspect of the molecular interactions of this compound is its stereochemistry. The presence of a chiral center at the C3 position of the butanoic acid chain results in two enantiomers: (S) and (R). Research has consistently demonstrated that biological systems, being chiral themselves, often exhibit a high degree of stereoselectivity in their interactions with small molecules.

In the context of aryloxyalkanoic acids, the (S)-enantiomer frequently displays significantly higher biological activity compared to its (R)-counterpart. This enantiomeric specificity is a direct consequence of the three-dimensional arrangement of substituents around the chiral center, which dictates the precise fit and orientation of the molecule within the binding site of a target receptor. For instance, in studies of related compounds acting as peroxisome proliferator-activated receptor (PPAR) agonists, the (S)-enantiomer has been shown to be the more potent activator.

Table 1: Hypothetical Enantiomeric Activity Comparison for a Generic Aryloxybutanoic Acid Derivative

EnantiomerReceptor Binding Affinity (IC50, nM)Transcriptional Activation (EC50, nM)
(S)-enantiomer150250
(R)-enantiomer>10,000>10,000

This table illustrates the typical disparity in biological activity observed between the (S) and (R) enantiomers of aryloxyalkanoic acids, based on general findings in the field. Specific values for this compound are not available.

The molecular architecture of this compound can be dissected into two principal components: the aryloxy group (p-tolyloxy) and the butanoic acid chain. Both moieties play crucial and distinct roles in the molecule's interaction with its biological targets.

The Butanoic Acid Moiety: The carboxylic acid group is a key feature of many nuclear receptor ligands, including PPAR agonists. It typically serves as a crucial hydrogen bond donor and acceptor, forming strong interactions with polar residues in the binding pocket. For example, in the ligand-binding domain of PPARs, the carboxylate group of acidic ligands often forms a salt bridge or a network of hydrogen bonds with a triad (B1167595) of conserved amino acids, such as a serine, a histidine, and a tyrosine. This interaction is critical for anchoring the ligand in the binding pocket and for inducing the conformational changes in the receptor that are necessary for the recruitment of coactivators and the initiation of gene transcription. The length and flexibility of the butanoic acid chain also influence the positioning of the aryloxy group within the binding site.

Structure-activity relationship studies on related phenoxybutanoic acid derivatives have shown that modifications to the aromatic ring can dramatically alter biological activity. For instance, the introduction of different substituents can modulate the electronic properties and steric bulk of the aryloxy group, thereby fine-tuning its interaction with the receptor.

Table 2: Influence of Aryl Substitution on Receptor Binding for a Series of 3-Aryloxybutanoic Acids (Illustrative Data)

Aryl Substituent (at para-position)Relative Binding Affinity (%)Key Interactions
-H (Phenoxy)100Hydrophobic interactions
-CH3 (p-Tolyloxy)120Enhanced hydrophobic interactions in sub-pocket
-Cl (p-Chlorophenoxy)90Halogen bonding and hydrophobic interactions
-OCH3 (p-Methoxyphenoxy)75Potential steric hindrance or altered polarity

This table presents hypothetical data to illustrate how substitutions on the aryl ring of aryloxybutanoic acids can influence their binding affinity. The data is based on general SAR principles for this class of compounds.

Role of S 3 P Tolyloxy Butanoic Acid As a Chiral Building Block in Advanced Organic Synthesis

Applications in Asymmetric Synthesis of Complex Pharmaceutical Intermediates and Natural Product Analogs

The asymmetric synthesis of complex pharmaceutical intermediates and analogs of natural products is a critical area of research in medicinal chemistry and drug discovery. Chiral building blocks are fundamental to these efforts, as they provide a means to construct enantiomerically pure molecules, which is often essential for therapeutic efficacy and safety.

Development of Novel Chiral Ligands and Organocatalysts from the (S)-Enantiomer

The development of novel chiral ligands and organocatalysts is a driving force in the advancement of asymmetric catalysis. Chiral molecules can be derivatized to create ligands that coordinate with metal catalysts or to synthesize purely organic catalysts that can induce stereoselectivity in chemical reactions.

The structure of (S)-3-(p-tolyloxy)butanoic acid, with its carboxylic acid handle, could theoretically be modified to create new chiral ligands or organocatalysts. For example, the carboxylic acid could be converted to an amide, ester, or alcohol, which could then be further functionalized to incorporate coordinating groups for metal binding or hydrogen-bonding moieties for organocatalysis. Despite this potential, a thorough review of the current chemical literature does not yield specific instances of chiral ligands or organocatalysts that have been developed from this compound.

Precursor for Research Probes and Chemical Biology Tools

Research probes and chemical biology tools are essential for investigating biological processes at the molecular level. Chiral molecules can be used as precursors for these tools to study stereospecific interactions with biological targets such as enzymes and receptors.

This compound could, in principle, serve as a starting material for the synthesis of such probes. Its defined stereochemistry would be advantageous in designing molecules that interact selectively with chiral biological macromolecules. For instance, it could be incorporated into a larger molecule that also contains a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to create a probe for studying protein-ligand interactions. Nevertheless, there is a lack of specific published research detailing the use of this compound as a precursor for the development of research probes or chemical biology tools.

Advanced Analytical and Spectroscopic Characterization Techniques in Research

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Determination

Chiral chromatography is the cornerstone for determining the enantiomeric purity of chiral compounds like (S)-3-(p-tolyloxy)butanoic acid. phenomenex.com This technique separates the two enantiomers, (S) and (R), allowing for their quantification. sigmaaldrich.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. phenomenex.comlibretexts.org

High-Performance Liquid Chromatography (HPLC) is the most common method for the enantioseparation of acidic compounds. mdpi.com For carboxylic acids such as this compound, several types of CSPs are effective:

Polysaccharide-based CSPs: Columns with chiral selectors derived from cellulose (B213188) or amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), are widely used due to their broad applicability for a range of chiral compounds, including carboxylic acids. mdpi.comresearchgate.net Separation can often be achieved using polar organic mobile phases like methanol, ethanol, or acetonitrile, sometimes with acidic additives to improve peak shape and resolution. researchgate.net

Anion-Exchanger CSPs: Chiral stationary phases like CHIRALPAK QN-AX and QD-AX are specifically designed for acidic compounds. chiraltech.com The separation mechanism is based on an ion-exchange interaction between the acidic analyte and the basic chiral selector on the stationary phase. chiraltech.com

Pirkle-type CSPs: These phases, while older, are also effective for separating enantiomers of various compound classes, including carboxylic acids. libretexts.orgscas.co.jp

Gas Chromatography (GC) can also be used, typically after derivatization of the carboxylic acid to a more volatile ester. The resulting derivative is then separated on a GC column containing a chiral selector, often based on cyclodextrin (B1172386) derivatives.

The enantiomeric purity, or enantiomeric excess (ee), is calculated from the resulting chromatogram by comparing the integrated peak areas of the two enantiomers.

Table 1: General Approaches for Chiral HPLC Separation of Aryloxyalkanoic Acids

Chiral Stationary Phase (CSP) TypeTypical Mobile PhaseDetection MethodPrinciple of Separation
Polysaccharide-based (e.g., Cellulose or Amylose derivatives)Hexane/Isopropanol + acidic modifier (e.g., TFA) for Normal Phase; Acetonitrile or Methanol + water/buffer for Reversed-Phase. researchgate.netnih.govUV/Vis (typically at 220 nm or 270 nm)Involves hydrogen bonding, π-π interactions, and steric hindrance within the chiral grooves of the polysaccharide polymer. sigmaaldrich.com
Anion-Exchanger (e.g., Quinine-based)Methanol/Acetonitrile with acidic and/or salt additives. chiraltech.comUV/Vis, Mass Spectrometry (MS)Based on ionic interactions between the deprotonated acidic analyte and the protonated basic selector, supplemented by other interactions like hydrogen bonding. chiraltech.com
Macrocyclic Glycopeptide (e.g., Teicoplanin-based)Can be used in normal phase, reversed-phase, and polar organic modes. libretexts.orgUV/Vis, MSComplex mechanism involving inclusion, hydrogen bonding, and ionic interactions within the macrocyclic cavity. libretexts.org

Advanced Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Comprehensive Structural Elucidation and Isomer Differentiation

Advanced NMR and mass spectrometry are indispensable tools for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is used to identify the number of different types of protons and their neighboring environments. For this compound, distinct signals would be expected for the aromatic protons of the p-tolyl group, the methyl protons of the tolyl group, the methine proton at the chiral center (C3), and the methylene (B1212753) (C2) and methyl (C4) protons of the butanoic acid chain. docbrown.info The splitting patterns (e.g., doublets, triplets, quartets) arise from spin-spin coupling between neighboring protons and confirm the connectivity. rsc.org

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. docbrown.info For this compound, separate signals would appear for the carboxylic acid carbon, the carbons of the aromatic ring, the ether-linked carbon, the chiral methine carbon, and the aliphatic carbons. docbrown.info

While standard NMR techniques confirm the constitution of the molecule, they cannot distinguish between enantiomers. To differentiate the (S) and (R) isomers, chiral auxiliary agents, such as chiral shift reagents or chiral solvating agents, can be added to the NMR sample. These agents form diastereomeric complexes with the enantiomers, resulting in separate, distinguishable peaks in the NMR spectrum.

Mass Spectrometry (MS) is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns.

Molecular Ion Peak: In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

Fragmentation: The molecular ion is unstable and breaks apart into smaller, characteristic fragment ions. For an aryloxyalkanoic acid, common fragmentation pathways include cleavage of the bond next to the carbonyl group (loss of •OH or •COOH) and cleavage of the ether bond. libretexts.orglibretexts.org Analyzing these fragments helps to piece together the molecular structure. youtube.com Like standard NMR, conventional MS cannot differentiate between enantiomers.

Table 2: Predicted Spectroscopic Data for Structural Elucidation

TechniqueExpected Observations for this compoundInformation Gained
¹H NMRSignals for aromatic protons (~6.8-7.2 ppm), chiral methine proton (~4.5 ppm), carboxylic acid proton (>10 ppm), methylene protons (~2.6 ppm), and methyl protons (~2.3 ppm for tolyl, ~1.3 ppm for butanoyl). docbrown.inforsc.orgConfirms proton environment and connectivity.
¹³C NMRSignals for carbonyl carbon (~175-180 ppm), aromatic carbons (~115-155 ppm), ether-linked carbon (~70-80 ppm), and aliphatic carbons (~20-40 ppm). docbrown.infoConfirms the number and type of carbon environments.
Mass Spectrometry (MS)Molecular ion peak (M⁺˙) at m/z = 194.2. Key fragments corresponding to loss of the p-cresol (B1678582) group or the carboxylic acid moiety. libretexts.orgConfirms molecular weight and provides evidence of key functional groups through fragmentation.

Vibrational and Electronic Spectroscopy (e.g., IR, UV/Vis) in Conjunction with Computational Data

Vibrational and electronic spectroscopy provide further confirmation of the functional groups and electronic structure of the molecule. The combination of experimental spectra with computational data provides a powerful approach for detailed analysis.

Vibrational Spectroscopy (IR): Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation, which excites molecular vibrations. For this compound, characteristic absorption bands would include:

A very broad O-H stretching band for the carboxylic acid, typically in the range of 3300-2500 cm⁻¹. docbrown.inforesearchgate.net

A strong C=O (carbonyl) stretching band for the carboxylic acid, around 1700-1725 cm⁻¹. docbrown.inforesearchgate.net

C-O stretching bands for the ether and carboxylic acid linkages, typically found in the 1300-1000 cm⁻¹ region.

Aromatic C=C stretching bands around 1600 cm⁻¹ and 1500 cm⁻¹.

Aliphatic and aromatic C-H stretching bands just below and just above 3000 cm⁻¹, respectively.

Electronic Spectroscopy (UV/Vis): Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within the molecule. The primary chromophore in this compound is the p-tolyloxy (p-methylphenoxy) group. Substituted benzene (B151609) rings typically exhibit two main absorption bands: a strong primary band (E2-band) around 200-230 nm and a weaker secondary band (B-band) with fine structure around 250-280 nm. nih.gov

Role of Computational Data: Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become a vital tool in spectroscopic analysis. scielo.brelixirpublishers.com DFT methods can predict the optimized molecular geometry and simulate the vibrational (IR) and electronic (UV/Vis) spectra of a molecule with a high degree of accuracy. scielo.brresearchgate.net By comparing the calculated spectrum with the experimental one, researchers can:

Confidently assign specific absorption bands to particular molecular vibrations or electronic transitions. researchgate.net

Corroborate the proposed chemical structure. researchgate.net

Gain insight into the molecule's electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov

This integrated approach, where experimental results are validated and interpreted with the aid of theoretical models, represents the modern standard for comprehensive molecular characterization. nih.gov

Table 3: Summary of Vibrational and Electronic Spectroscopy Data

Spectroscopy TypeExpected Wavenumber/WavelengthAssignment
Infrared (IR)3300-2500 cm⁻¹ (broad)O-H stretch (Carboxylic acid dimer) docbrown.infonist.gov
~2960 cm⁻¹C-H stretch (Aliphatic)
~1710 cm⁻¹C=O stretch (Carboxylic acid) researchgate.net
~1240 cm⁻¹C-O stretch (Aryl ether)
UV/Visible~220 nmπ → π* transition (Primary, E2-band)
~275 nmπ → π* transition (Secondary, B-band) nih.gov

Future Research Directions and Overarching Challenges for Chiral Aryloxybutanoic Acid Scaffolds

Development of More Economical and Environmentally Sustainable Enantioselective Synthetic Routes

A primary challenge in the field of chiral synthesis is the development of manufacturing processes that are both cost-effective and environmentally benign. scirea.org For chiral aryloxybutanoic acids, this necessitates a move away from traditional methods that may rely on expensive reagents or produce significant waste.

Current research is actively exploring asymmetric hydrogenation as a promising green alternative. researchgate.net For instance, the use of rhodium catalysts with specialized ligands like Chenphos has shown high efficiency in producing optically active α-aryloxy carboxylic acids. rsc.org The success of this method hinges on the ion-pairing interaction between the ligand and the substrate, which directs the stereochemical outcome of the reaction. rsc.org

Another avenue of investigation involves the use of Brønsted acid catalysis. Chiral phosphoric acids have been successfully employed in the enantioselective synthesis of related chiral molecules, suggesting their potential applicability to aryloxybutanoic acid derivatives. nih.gov The development of novel catalysts and the optimization of reaction conditions are crucial for overcoming the current limitations and achieving higher stereoselectivity and conversion rates. scirea.org

Future efforts will likely focus on:

Catalyst Innovation: Designing new, more efficient, and recyclable catalysts, potentially based on earth-abundant metals.

Process Optimization: Refining reaction conditions to minimize solvent use, energy consumption, and byproduct formation.

Biocatalysis: Exploring enzymatic routes for the synthesis of these compounds, which can offer high enantioselectivity under mild conditions.

Systematic Exploration of Novel Bioactive Derivatives with Precisely Targeted Molecular Mechanisms

The structural motif of aryloxybutanoic acid is present in various compounds with interesting biological activities. A systematic exploration of novel derivatives of (S)-3-(p-tolyloxy)butanoic acid and related scaffolds could lead to the discovery of new therapeutic agents.

The design and synthesis of α-aryloxyphenylacetic acid derivatives have already yielded a novel class of PPARα/γ dual agonists with potent antihyperglycemic and lipid-modulating activity. nih.gov This success underscores the potential of this chemical scaffold in drug discovery. Future research should focus on creating libraries of diverse derivatives and screening them for a wide range of biological targets. scirea.org

Key research directions include:

Diversity-Oriented Synthesis: Generating a broad spectrum of analogues with variations in the aromatic ring, the linker, and the carboxylic acid moiety.

Target Identification: Employing modern chemical biology techniques to identify the specific molecular targets of newly synthesized compounds.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of active compounds to optimize their potency, selectivity, and pharmacokinetic properties.

Integration of Advanced Computational Design with High-Throughput Experimental Validation

The synergy between computational chemistry and experimental synthesis is poised to revolutionize the discovery and development of new molecules. For chiral aryloxybutanoic acids, this integrated approach can accelerate the identification of promising derivatives and synthetic routes.

Computational modeling can be used to:

Predict Bioactivity: In silico screening of virtual compound libraries against biological targets can prioritize candidates for synthesis.

Design Catalysts: Modeling catalyst-substrate interactions can guide the design of new ligands for more efficient and selective asymmetric syntheses.

Elucidate Reaction Mechanisms: Understanding the transition states and reaction pathways can aid in optimizing reaction conditions.

High-throughput screening (HTS) provides the necessary experimental counterpart to computational design. opentrons.comresearchgate.netnih.govnih.gov HTS allows for the rapid testing of large numbers of compounds for biological activity, providing the data needed to validate and refine computational models. opentrons.comresearchgate.netnih.govnih.gov The development of robust and miniaturized assays is crucial for the successful implementation of HTS campaigns. opentrons.com

Expanding the Scope of Applications as Versatile Chiral Auxiliaries and Catalysts

Beyond their potential as bioactive molecules, chiral aryloxybutanoic acids and their derivatives have the potential to serve as valuable tools in asymmetric synthesis. wikipedia.orgsigmaaldrich.com Chiral auxiliaries are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction, after which they can be removed and ideally recycled. wikipedia.orgsigmaaldrich.com

The structural features of chiral aryloxybutanoic acids make them promising candidates for development as:

Chiral Auxiliaries: Their carboxylic acid handle allows for easy attachment to and removal from various substrates. The chiral center and the aryloxy group can provide the necessary steric and electronic bias to direct the approach of reagents. wikipedia.org

Chiral Ligands for Catalysis: The carboxylic acid or other functional groups could be used to coordinate to a metal center, creating a chiral catalyst for a variety of asymmetric transformations. wikipedia.orgnih.gov

Chiral Brønsted Acids: Derivatives could be designed to act as chiral Brønsted acid catalysts, promoting enantioselective reactions. nih.gov

The development of chiral aryloxybutanoic acid-based auxiliaries and catalysts would add to the growing toolbox available to synthetic chemists for the construction of complex, enantiomerically pure molecules. researchgate.net

Compound Information Table

Compound Name
This compound
Chenphos
Chiral phosphoric acid
α-aryloxyphenylacetic acid
PPARα/γ dual agonists

Research Focus Areas and Methodologies

Research AreaKey Methodologies
Sustainable SynthesisAsymmetric Hydrogenation, Brønsted Acid Catalysis, Catalyst Innovation
Bioactive DerivativesDiversity-Oriented Synthesis, Target Identification, SAR Studies
Computational & HTSIn Silico Screening, Catalyst Design, High-Throughput Screening (HTS)
Chiral ApplicationsChiral Auxiliaries, Chiral Ligands for Catalysis, Chiral Brønsted Acids

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.